5-(4-Propoxyphenyl)-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-2-7-15-9-5-3-8(4-6-9)10-13-14-11(12)16-10/h3-6H,2,7H2,1H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRFARYXBALTIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Propoxyphenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-propoxybenzoyl hydrazine with carbon disulfide in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(4-Propoxyphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are common.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the electrophile used.
Scientific Research Applications
5-(4-Propoxyphenyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Propoxyphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Comparison of 1,3,4-Thiadiazol-2-amine Derivatives
Key Comparative Insights
Electron-Withdrawing vs. Electron-Donating Groups :
- Chloro (Cl) and Fluoro (F) : These groups enhance anticancer potency by increasing electrophilicity and binding to enzyme active sites (e.g., thymidylate synthase in ). However, they may reduce solubility .
- Methyl (Me) : Improves metabolic stability and is associated with large-scale production, though with moderate activity .
- Propoxy (OCH₂CH₂CH₃) : Likely increases lipophilicity and oral absorption compared to shorter alkoxy chains (e.g., methoxy), though direct data is lacking.
Role of Hybrid Moieties :
- Thiophene and Schiff Bases : The compound in , incorporating a thiophene ring and Schiff base, showed exceptional selectivity for MCF-7 cells (IC₅₀ = 1.28 µg/mL), suggesting that extended conjugation and hydrogen bonding improve target interaction .
- Indole Derivatives : The indole-substituted analog in demonstrated strong kinase inhibition, likely due to aromatic stacking and hydrogen bonding with catalytic residues .
Synthetic Methodologies :
- Ultrasound-assisted synthesis () reduced reaction times and improved yields for 5-(4-chlorophenyl) derivatives, highlighting the importance of efficient synthetic routes for scalability .
Biological Activity
5-(4-Propoxyphenyl)-1,3,4-thiadiazol-2-amine is a compound that has garnered attention in the scientific community for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of thiadiazoles characterized by a five-membered ring containing two nitrogen atoms and a sulfur atom. The propoxy substituent on the phenyl ring enhances its solubility and reactivity compared to similar compounds, which may lead to distinct pharmacokinetic and pharmacodynamic properties.
Biological Activity
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism of action may involve binding to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. Notably, derivatives of thiadiazoles have shown activity against a range of pathogens including Gram-positive and Gram-negative bacteria as well as fungi.
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition at MIC = 31.25 μg/mL | |
| Escherichia coli | Inhibition zone of 16–18 mm | |
| Candida albicans | MIC = 32–42 μg/mL |
The presence of the propoxy group appears to enhance its antimicrobial efficacy compared to other thiadiazole derivatives.
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies have reported its ability to inhibit the proliferation of various cancer cell lines. For instance:
The structure–activity relationship (SAR) studies suggest that the nature of substituents on the phenyl ring significantly influences cytotoxic activity. Compounds with electron-withdrawing groups tend to exhibit enhanced anticancer properties.
The exact mechanisms by which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Cell Cycle Arrest : Certain derivatives have shown the ability to induce apoptosis in cancer cells by disrupting normal cell cycle progression.
Case Studies
Several case studies have highlighted the effectiveness of thiadiazole derivatives in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that a series of thiadiazole derivatives exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus, outperforming conventional antibiotics .
- Cytotoxicity Against Cancer Cells : Research involving MTT assays revealed that certain derivatives not only inhibited cancer cell growth but also showed selectivity for cancer cells over normal cells .
Q & A
Q. What are the recommended synthetic routes for 5-(4-Propoxyphenyl)-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of thiadiazole derivatives typically involves cyclization reactions starting from thiosemicarbazides or hydrazides. For example:
- Route A (Classical Cyclization): React 4-propoxybenzoic acid hydrazide with carbon disulfide in the presence of POCl₃ under reflux (90°C, 3–6 hours), followed by neutralization with ammonia to precipitate the product .
- Route B (Ultrasound-Assisted Synthesis): Ultrasound irradiation (40 kHz, 50°C) reduces reaction time by 60% and improves yield (from 65% to 85%) by enhancing mass transfer .
Critical Parameters:
Q. How can the molecular structure of this compound be confirmed experimentally?
Methodological Answer:
- X-ray Crystallography: Resolve the dihedral angle between the thiadiazole ring and the propoxyphenyl group (expected range: 18–30° based on analogous structures) . Use SHELX software for refinement, ensuring R-factor < 0.06 .
- Spectroscopic Validation:
- ¹H/¹³C NMR: Confirm aromatic proton shifts (δ 6.8–7.4 ppm for phenyl groups) and propoxy methylene signals (δ 3.9–4.1 ppm) .
- FT-IR: Identify N–H stretching (3300–3400 cm⁻¹) and C=S vibrations (650–750 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
Methodological Answer:
- Antimicrobial Activity: Use agar diffusion assays against E. coli and S. aureus (concentration range: 10–100 µg/mL) .
- Anticancer Screening: Perform MTT assays on HeLa, MCF7, or HepG2 cell lines (IC₅₀ determination at 24–72 hours) .
- Anti-inflammatory Potential: Measure COX-2 inhibition via ELISA, comparing to celecoxib as a positive control .
Advanced Research Questions
Q. How does the propoxy substituent influence the compound’s lipophilicity and bioactivity compared to halogenated analogs?
Methodological Answer:
- Lipophilicity Analysis: Calculate logP values using ChemDraw (predicted logP for propoxy: ~3.2 vs. 2.8 for chloro analogs) . Experimentally validate via shake-flask method (octanol/water partition).
- Bioactivity Correlation: Compare IC₅₀ values in anticancer assays. Propoxy derivatives may exhibit enhanced membrane permeability but reduced electrophilicity compared to iodo- or nitro-substituted analogs .
Q. What computational strategies can predict binding targets for this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate interactions with kinase domains (e.g., EGFR or MAPK8). Prioritize binding poses with ΔG < −7 kcal/mol .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å indicates stable binding) .
- QSAR Modeling: Train models on datasets of thiadiazole derivatives to predict anticancer activity (R² > 0.85 for validated models) .
Q. How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Source Analysis: Verify assay conditions (e.g., cell line passage number, serum concentration) .
- Structural Confirmation: Re-validate compound purity via HPLC (retention time ± 0.1 min) and mass spectrometry (m/z 277.1 for [M+H]⁺) .
- Dose-Response Repetition: Conduct triplicate experiments with positive/negative controls to rule out false positives .
Methodological Challenges and Solutions
Q. Crystallization Difficulties
- Issue: Poor crystal growth due to flexible propoxy chain.
- Solution: Use slow evaporation with acetone/water (1:3) at 4°C. Add seed crystals from analogous structures (e.g., 5-(4-pentylphenyl)-thiadiazole) .
Q. Analytical Interference from Byproducts
- Issue: Thiadiazole dimerization during HPLC.
- Solution: Use mobile phase with 0.1% formic acid in acetonitrile/water (70:30) to suppress ionization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
